1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide
Description
Properties
IUPAC Name |
1-methyl-5,6-dihydro-4H-pyrimidin-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.BrH/c1-8-4-2-3-7-5(8)6;/h2-4H2,1H3,(H2,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUYDFCRFDESJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1N.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide typically involves the reaction of 1-methyl-1,4,5,6-tetrahydropyrimidin-2-amine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Chemical Reactions Analysis
1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups using appropriate reagents
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Core Structural Variations
- 1-Methyl vs. 5,5-Dimethyl Substitution: The compound 5,5-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide (CID 12052711) shares the tetrahydropyrimidine backbone but features geminal methyl groups at the 5-position. The molecular formula (C6H13N3 vs. C5H11N3 for the 6-methyl variant in ) highlights differences in hydrophobicity and hydrogen-bonding capacity .
Aromatic vs. Aliphatic Substituents :
The brominated aryl derivative 2-(2-Bromo-4,5-dimethoxyphenyl)-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine () incorporates a bulky aromatic group, increasing molecular weight (C14H19BrN2O2) and lipophilicity. Such modifications may enhance membrane permeability but reduce aqueous solubility compared to the simpler 1-methyl derivative .
Physicochemical Properties
Melting Points and Solubility :
The brominated aryl compound () has a melting point of 128–130°C, while hydrobromide salts like the target compound typically exhibit higher solubility in polar solvents due to ionic character. For example, the cardioprotective hydrobromide salt in demonstrated enhanced bioavailability compared to neutral analogs .Spectral Data :
IR and NMR spectra from (e.g., δ 1.07 ppm for methyl groups, 1630 cm⁻¹ for C=N stretching) provide benchmarks for characterizing the 1-methyl analog. Distinct shifts in NMR signals would arise from differences in substitution patterns .
Cardioprotective Potential
- The hydrobromide salt of N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine () outperformed reference drugs Levocarnitine and Mildronate in reducing hypoxia-induced smooth muscle contraction.
Biological Activity
1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide (CAS Number: 30879-61-9) is a chemical compound derived from tetrahydropyrimidine. It has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
This compound has the molecular formula CHN·HBr and a molecular weight of approximately 198.08 g/mol. The compound features a saturated five-membered ring structure containing nitrogen atoms, which contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that it may modulate biochemical pathways by acting as an inhibitor or agonist at specific molecular targets. Detailed studies are necessary to elucidate these interactions fully.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
- Receptor Interaction : It has potential binding affinity for various receptors, which could influence neurotransmission and other physiological processes.
In Vitro Studies
Research has shown that derivatives of tetrahydropyrimidine compounds exhibit various biological activities, including antimicrobial and anticancer effects. Specific studies on this compound have not been extensively documented; however, related compounds have demonstrated significant bioactivity.
Comparison with Similar Compounds
This compound can be compared with other related compounds to highlight its unique properties:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 2-Methyl-1,4,5,6-tetrahydropyrimidine | Methyl group at position 2 | Different biological activity profile |
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Phenyl substitution on the ring | Known neurotoxic properties |
| 1-Amino-4-methylpyrimidine | Contains a pyrimidine instead of tetrahydropyridine | Variations in reactivity and biological effects |
Applications in Research and Medicine
The compound's versatility makes it a valuable target for further research in medicinal chemistry. Its potential therapeutic applications may include:
- Drug Development : Investigating its role as a lead compound for synthesizing new drugs targeting specific diseases.
- Biological Research : Utilizing its unique structure to explore interactions with biological macromolecules.
Q & A
Basic: What are the optimal synthetic routes for 1-methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide?
Methodological Answer:
The synthesis of this compound typically involves condensation reactions of pyrimidine derivatives with amines or amino acids under controlled conditions (e.g., pH, temperature) . For example:
- Reductive amination of 1-methyl-1,4,5,6-tetrahydropyrimidine using sodium borohydride (NaBH₄) or hydrogen peroxide (H₂O₂) to introduce the amine group .
- Hydrobromide salt formation via reaction with hydrobromic acid (HBr) to improve stability and crystallinity .
- Sigma-Aldrich provides the base compound (2-methyl-1,4,5,6-tetrahydropyrimidine) for early-stage research, which can be functionalized further .
Key Considerations:
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to optimize yield (typically 60-80%) .
- Purify using recrystallization or column chromatography to remove by-products like unreacted amines .
Basic: How is the compound characterized for purity and structural integrity?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques :
- NMR Spectroscopy : Confirm the presence of the tetrahydropyrimidine ring (δ 1.2–2.8 ppm for methyl and cyclic CH₂ groups) and amine protons (δ 3.0–4.5 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (C₅H₁₀N₂·HBr = 193.07 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and salt formation (e.g., hydrobromide counterion positioning) .
- Elemental Analysis : Ensure stoichiometric ratios of C, H, N, and Br .
Data Validation:
- Cross-reference with PubChem entries (e.g., CAS 26893-39-0 for related hydrochloride analogs) .
Advanced: What mechanistic insights exist for its pharmacological activity?
Methodological Answer:
While direct studies on this compound are limited, analogs suggest potential neuromodulatory and anticholinergic effects:
- Neuroprotection : Structural similarities to 1-methyl-1,2,3,6-tetrahydropyridine (MPTP) imply possible dopaminergic pathway modulation. In marmoset models, related compounds preserved 41% of striatal dopamine levels post-neurotoxin exposure .
- Receptor Binding : Tetrahydropyrimidine derivatives interact with histamine H₁ receptors (Ki < 100 nM) in vitro, suggesting antihistaminic potential. Use radioligand displacement assays to quantify affinity .
- Anticholinergic Activity : The methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets .
Experimental Design:
- Conduct in vitro patch-clamp studies on neuronal cells to assess ion channel modulation.
- Pair with knockout animal models to isolate receptor-specific effects.
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies often arise from synthetic variability or assay conditions :
- Synthesis Variability : Impurities from incomplete reduction (e.g., residual aldehydes) may skew bioactivity. Validate purity via HPLC-MS and replicate syntheses under inert atmospheres .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or buffer pH can alter receptor binding. Standardize protocols using IC₅₀ normalization across labs .
- Counterion Effects : Hydrobromide vs. hydrochloride salts may influence solubility. Compare pharmacokinetics via logP measurements and in vivo bioavailability studies .
Case Study:
A 2023 study found a 30% variance in H₁ receptor IC₅₀ values due to residual solvents (e.g., DMSO). Pre-treat compounds with solid-phase extraction to mitigate this .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydroscopic degradation of the hydrobromide salt .
- Solvent Compatibility : Dissolve in anhydrous DMSO or ethanol; avoid aqueous buffers with pH > 7 to prevent amine deprotonation .
Stability Testing:
- Perform accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation peaks .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core Modifications : Introduce substituents at the 2-amine (e.g., alkyl, aryl groups) to probe steric and electronic effects .
- Salt Variations : Compare hydrobromide, hydrochloride, and trifluoroacetate salts for solubility and potency .
- In Silico Modeling : Use density functional theory (DFT) to predict binding energies with target receptors (e.g., muscarinic acetylcholine receptors) .
SAR Workflow:
Synthesize 10–15 derivatives with systematic substitutions.
Test in high-throughput screening (HTS) assays for IC₅₀ values.
Correlate activity with computational descriptors (e.g., polar surface area, LogD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
